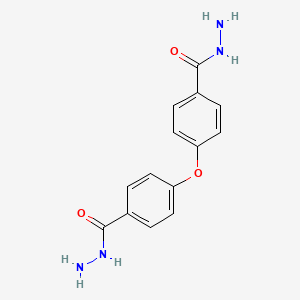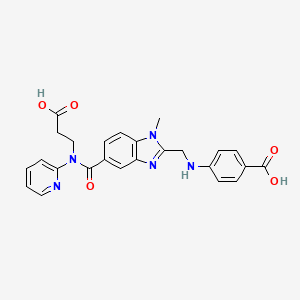
DBG-3D Diacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecular formula of DBG-3D Diacid is C25H23N5O5, and it has a molecular weight of 473.49 g/mol.
準備方法
The synthesis of DBG-3D Diacid involves several steps. One common method includes the reaction of 1-methyl-1H-benzo[d]imidazole with 2-carboxyethyl pyridine in the presence of a coupling agent to form an intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield this compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
化学反応の分析
DBG-3D Diacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino or carboxyl groups are replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
DBG-3D Diacid has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and quality control of Dabigatran.
Biology: It is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to understand its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Industry: It is used in the development and testing of analytical methods for the detection and quantification of impurities in pharmaceutical products.
作用機序
The mechanism of action of DBG-3D Diacid is closely related to its structure. It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context in which this compound is studied, such as its role as an impurity in Dabigatran.
類似化合物との比較
DBG-3D Diacid can be compared with other similar compounds, such as:
Dabigatran: The parent compound from which this compound is derived. Dabigatran is an anticoagulant used to prevent blood clots.
Other Diacids: Compounds like succinic acid, glutaric acid, and adipic acid, which also contain two carboxyl groups but differ in their structure and applications .
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other diacids.
特性
分子式 |
C25H23N5O5 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC名 |
4-[[5-[2-carboxyethyl(pyridin-2-yl)carbamoyl]-1-methylbenzimidazol-2-yl]methylamino]benzoic acid |
InChI |
InChI=1S/C25H23N5O5/c1-29-20-10-7-17(24(33)30(13-11-23(31)32)21-4-2-3-12-26-21)14-19(20)28-22(29)15-27-18-8-5-16(6-9-18)25(34)35/h2-10,12,14,27H,11,13,15H2,1H3,(H,31,32)(H,34,35) |
InChIキー |
AMYXAKOLZQXZBB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)

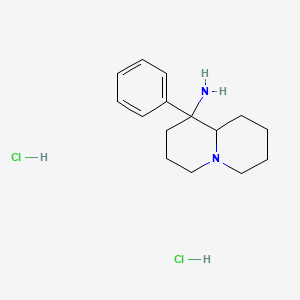
![(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione](/img/structure/B13440216.png)
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
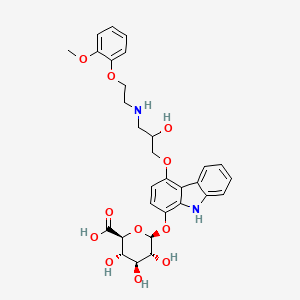
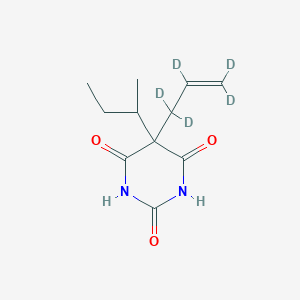
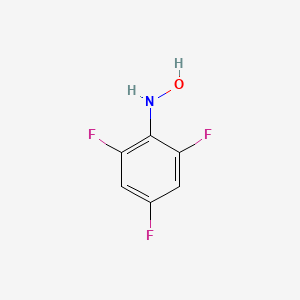
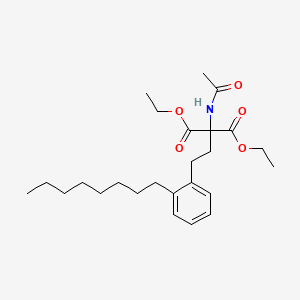
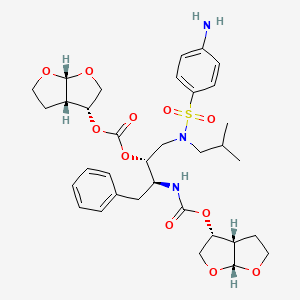
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
